1-benzyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazole
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Overview
Description
1-Benzyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazole is a chemical compound with the molecular formula C20H23N3 and a molecular weight of 305.43 g/mol . This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, antiviral, and antiparasitic properties .
Preparation Methods
The synthesis of 1-benzyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with various aldehydes or ketones, followed by cyclization to form the benzimidazole ring . One common synthetic route includes the reaction of o-phenylenediamine with benzyl chloride and 4-methylpiperidine under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions 2 and 5.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like toluene or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzimidazole derivatives.
Scientific Research Applications
1-Benzyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-benzyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to inhibit microtubule formation, which is crucial for cell division, making them effective anticancer agents . Additionally, they can interfere with the function of enzymes and receptors, leading to antimicrobial and antiparasitic effects .
Comparison with Similar Compounds
1-Benzyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
Thiabendazole: An antiparasitic agent used to treat infections caused by worms.
Albendazole: Another antiparasitic drug with a broad spectrum of activity.
Mebendazole: Used to treat a variety of parasitic worm infestations.
Properties
Molecular Formula |
C21H25N3 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-benzyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazole |
InChI |
InChI=1S/C21H25N3/c1-17-11-13-23(14-12-17)16-21-22-19-9-5-6-10-20(19)24(21)15-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3 |
InChI Key |
MASDJGHJTKSMBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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